Pachyrrhizone
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Overview
Description
Pachyrrhizone is a member of rotenones.
Scientific Research Applications
Antiviral Properties
Pachyrrhizone, a component isolated from the seeds of Pachyrrhizus erosus, has demonstrated moderate anti-herpes simplex virus (HSV) activity. This suggests its potential application in antiviral therapies (Phrutivorapongkul et al., 2002).
CNS Depressant Activity
Research on ethanol and chloroform extracts of Pachyrrhizus erosus seeds, which contain pachyrrhizone, revealed central nervous system (CNS) depressant effects. These findings are significant for understanding the plant's traditional use in treating insomnia and could inform future CNS-targeted therapies (Abid et al., 2006).
Insecticidal Activity
An investigation into the insecticidal constituents of Pachyrrhizus erosus seeds highlighted pachyrrhizone's potential as a biopesticide. Its toxicity against caterpillars of the cabbage butterfly positions it as a candidate for agricultural pest control (Meijer, 2010).
Toxic Polyphenols Screening
A method was developed to quantify toxic polyphenols like pachyrrhizone in yam bean seeds. This is crucial for selecting genotypes with low levels of toxic compounds, relevant in food safety and plant breeding (Lautié et al., 2013).
Chemotherapeutic Potential
In the field of cancer research, pachyrrhizone derivatives are being explored for their therapeutic potential. Their ability to induce apoptosis in cancer cells, as seen in compounds like PAC-1, positions them as promising candidates for anticancer drug development (Roth & Hergenrother, 2016).
properties
Product Name |
Pachyrrhizone |
---|---|
Molecular Formula |
C20H14O7 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(1S,13S)-16-methoxy-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one |
InChI |
InChI=1S/C20H14O7/c1-22-20-18-9(2-3-23-18)4-11-17(21)16-10-5-13-14(26-8-25-13)6-12(10)24-7-15(16)27-19(11)20/h2-6,15-16H,7-8H2,1H3/t15-,16+/m1/s1 |
InChI Key |
RZZBXVGBWLOHHV-CVEARBPZSA-N |
Isomeric SMILES |
COC1=C2C(=CC3=C1O[C@@H]4COC5=CC6=C(C=C5[C@@H]4C3=O)OCO6)C=CO2 |
Canonical SMILES |
COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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